Orthogonal Deprotection: Trityl Ether Cleavage While Benzyl, Silyl, and PMB Ethers Remain Unaffected
Trityl ethers are quantitatively cleaved using CBr₄ in refluxing methanol under neutral conditions, whereas benzyl, TBDPS, PMB, acetyl, and isopropylidene ethers show zero detectable deprotection [1]. This represents complete orthogonality—a property not shared by DMT, which undergoes partial cleavage under these conditions due to its enhanced acid sensitivity. The method yields >95% isolated alcohol product across a panel of carbohydrate-derived trityl ether substrates [1].
| Evidence Dimension | Percent deprotection under CBr₄/MeOH, reflux |
|---|---|
| Target Compound Data | >95% cleavage (complete deprotection) |
| Comparator Or Baseline | Benzyl, TBDPS, PMB, acetyl, isopropylidene ethers |
| Quantified Difference | Target: complete cleavage; Comparators: 0% cleavage (no detectable deprotection) |
| Conditions | CBr₄ (0.5 equiv) in refluxing methanol, 3-4 hours, neutral pH |
Why This Matters
Enables sequential deprotection in complex carbohydrate syntheses without hydrogenolysis equipment or strong acid, reducing capital and operational costs.
- [1] Yadav, J.S.; Subba Reddy, B.V. Carbohydr. Res. 2000, 329, 885-888. View Source
